
1-Chloro-3-nitro-5-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-nitro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of a chlorine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-nitro-5-(trifluoromethoxy)benzene typically involves the nitration of 1-Chloro-5-(trifluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or primary amines in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups replacing the chlorine atom.
Reduction: Formation of 1-Chloro-3-amino-5-(trifluoromethoxy)benzene.
Oxidation: Potential formation of carboxylic acids or other oxidized derivatives, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
1-Chloro-3-nitro-5-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Incorporated into polymers and other materials to impart specific properties such as increased stability and resistance to degradation.
Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug development.
Agrochemical Research: Utilized in the development of pesticides and herbicides due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-nitro-5-(trifluoromethoxy)benzene in various applications depends on its chemical structure and reactivity. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, while the nitro group can participate in redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-3-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
1-Chloro-5-(trifluoromethoxy)benzene:
3-Nitro-5-(trifluoromethoxy)aniline: Contains an amino group instead of a chlorine atom, leading to different chemical behavior.
Uniqueness
The presence of these groups makes it a valuable intermediate in organic synthesis and a candidate for various research applications .
Propiedades
Fórmula molecular |
C7H3ClF3NO3 |
|---|---|
Peso molecular |
241.55 g/mol |
Nombre IUPAC |
1-chloro-3-nitro-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H3ClF3NO3/c8-4-1-5(12(13)14)3-6(2-4)15-7(9,10)11/h1-3H |
Clave InChI |
YIVVJYDHJXYCAX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1OC(F)(F)F)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




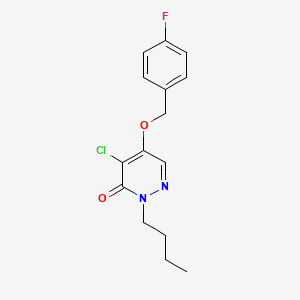
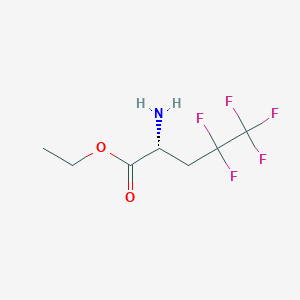
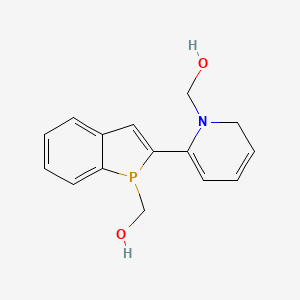

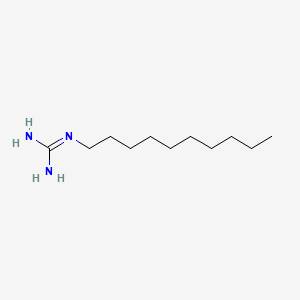
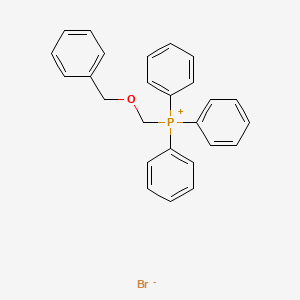


![((3AR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2-ethoxy-2-methyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B13107927.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13107946.png)
![5-Phenyl-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13107949.png)

